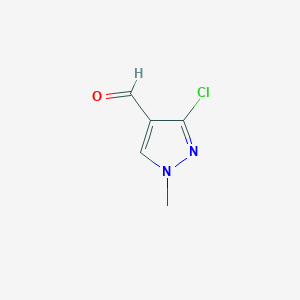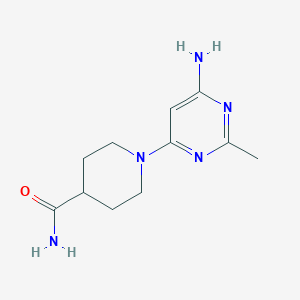
1H-Pyrazole-4-carboxaldehyde, 3-chloro-1-methyl-
Vue d'ensemble
Description
“1H-Pyrazole-4-carboxaldehyde, 3-chloro-1-methyl-” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms and three carbon atoms . They are known for their diverse pharmacological effects and are used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of “1H-Pyrazole-4-carboxaldehyde, 3-chloro-1-methyl-” can be achieved from 3-methyl-1-phenyl-5-pyrazolone under Vilsmeier-Haack reaction conditions . Other methods for the synthesis of pyrazoles include multicomponent reactions of vinyl azide, aldehyde, and tosylhydrazine .Molecular Structure Analysis
The molecular structure of “1H-Pyrazole-4-carboxaldehyde, 3-chloro-1-methyl-” was determined by X-ray diffraction method . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving “1H-Pyrazole-4-carboxaldehyde, 3-chloro-1-methyl-” include its use as a starting material for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles . It also participates in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives with potential anticonvulsant property .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrazole-4-carboxaldehyde, 3-chloro-1-methyl-” include a molecular weight of 186.21 , a melting point of 57-61 °C , and a density of 1.238±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Characterization
The direct synthesis of substituted pyrazole derivatives, through methods such as 3+2 annulation, is a notable application. For example, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized from ethyl acetoacetate and benzaldehyde, using a Knoevenagel approach followed by cyclocondensation. This compound was characterized using various spectroscopic methods and evaluated for its antioxidant properties through in vitro methods, demonstrating the versatility of pyrazole derivatives in synthetic and analytical chemistry (Naveen et al., 2021).
Formation of Carboxamide and Carboxylate Derivatives
The transformation of 1H-pyrazole-3-carboxylic acid into corresponding 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives demonstrates another area of research. These reactions, facilitated by reactions with binucleophiles like 1,2-diaminoethane, produced compounds in good yields, with structures determined by various spectroscopic data. Theoretical calculations supported the experimental findings, showcasing the chemical versatility and potential pharmacological applications of these derivatives (Yıldırım et al., 2005).
Antimicrobial and Antioxidant Activities
The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives, through a Vilsmeier–Haack reaction approach, for potential antimicrobial applications highlight the biological relevance of pyrazole derivatives. Some synthesized compounds showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential as novel therapeutic agents (Bhat et al., 2016).
Heterocyclic Synthesis
Pyrazole derivatives are key intermediates in the synthesis of diverse heterocyclic compounds. For instance, the conversion of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into thieno[2,3-c]pyrazoles and related heterocycles showcases the strategic utility of pyrazole derivatives in constructing complex molecular architectures with potential for various applications, including medicinal chemistry (Haider et al., 2005).
Catalysis and Green Chemistry
The use of pyrazole derivatives in catalysis and green chemistry, such as in the synthesis of 4H-benzo[b]pyrans using ZnO-beta zeolite as a catalyst, illustrates the role of these compounds in developing environmentally benign synthesis methods. This approach highlights the importance of pyrazole derivatives in facilitating efficient, sustainable, and versatile synthetic pathways (Katkar et al., 2011).
Safety and Hazards
Orientations Futures
Pyrazoles, including “1H-Pyrazole-4-carboxaldehyde, 3-chloro-1-methyl-”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Mécanisme D'action
Target of Action
Pyrazole derivatives, in general, have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
For instance, in the context of corrosion inhibition, a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was found to behave like a mixed-type inhibitor, adsorbing on the metal surface .
Result of Action
Related pyrazole derivatives have been found to exhibit a range of biological activities, suggesting that this compound could potentially have similar effects .
Action Environment
The action of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde can be influenced by environmental factors. For instance, in the context of corrosion inhibition, the protection efficiency of a related compound was found to decrease with an increase in temperature and acid concentration but increase with an increase in the concentration of the inhibitor .
Propriétés
IUPAC Name |
3-chloro-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVAYPUPZXSZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
797798-26-6 | |
| Record name | 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile](/img/structure/B1492990.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1492991.png)
![3-[1-(Piperidin-4-yl)pyrrolidin-2-yl]pyridine](/img/structure/B1492992.png)






![3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol](/img/structure/B1493003.png)